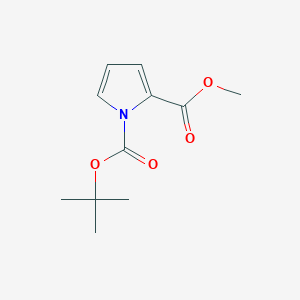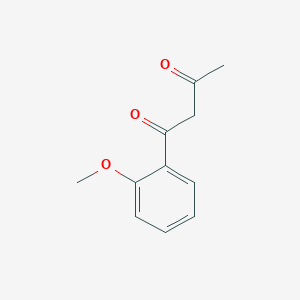
2,4,5-Tribromothiazole
Übersicht
Beschreibung
2,4,5-Tribromothiazole (2,4,5-TBT) is a brominated organic compound with a wide range of applications in pharmaceutical, industrial, and agricultural sectors. It is used as a flame retardant, a preservative, and a fungicide. 2,4,5-TBT has been shown to have high biodegradability and low toxicity, making it a desirable choice for many applications. Additionally, it has been used in the synthesis of various other compounds, such as 2-bromo-2-methylthiazole and 2-bromo-2,4-dimethylthiazole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Optimization: The synthesis methods for 2,4,5-Tribromothiazole and its family, including other bromothiazoles, have been optimized. These methods now exclude the use of elemental bromine, allowing for better characterization of these compounds (Uzelac & Rasmussen, 2017).
- Metallation and Exchange Reactions: Studies on metallation and bromine to lithium exchange reactions of polyhalogenothiazoles, including 2,4,5-Tribromothiazole, have been conducted to produce various trisubstituted thiazoles (Athmani, Bruce, & Iddon, 1992).
- Regioselective Functionalization: A general method for synthesizing 2,4,5-trisubstituted thiazoles starting from 2-bromothiazole has been developed, demonstrating the versatility of the thiazole scaffold (Dunst & Knochel, 2011).
Applications in Material Science
- Fluorescence and Chemosensors: 2,4,5-Tribromothiazole derivatives, like triaryl-imidazoles, have shown potential in applications such as fluorescence, chemosensors, and interaction with biologically important ions due to their photophysical properties (Esteves, Raposo, & Costa, 2013).
- Synthesis in Green Chemistry: A green method for synthesizing 2,4,5-triarylimidazoles in aqueous solutions under microwave irradiation has been developed, showing the compound's relevance in sustainable chemistry practices (Chauveau, Marestin, Schiets, & Mercier, 2010).
Other Applications
- Plant Growth Research: The study of plant growth retardants, including compounds structurally related to thiazoles, has been instrumental in understanding the regulation of terpenoid metabolism, which is crucial for plant growth and development (Grossmann, 1990).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
Mode of Action
It’s known that the compound is synthesized by using abstractable hydrogen present in 2,4,5-triphenylimidazole . This suggests that the compound might interact with its targets through hydrogen bonding or other types of molecular interactions.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Result of Action
Similar compounds have shown moderate to good anti-inflammatory activity by carrageenan-induced rat paw edema method as well as analgesic activity on eddy’s hot plate .
Eigenschaften
IUPAC Name |
2,4,5-tribromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZUHHBVUBFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490879 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromothiazole | |
CAS RN |
57314-13-3 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
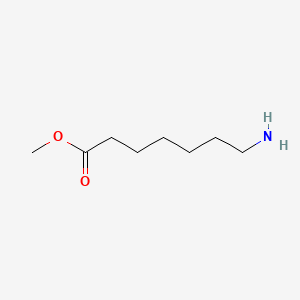

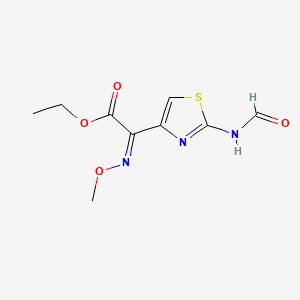
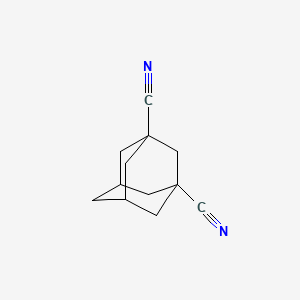

![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)
